2-(3-Isopropyl-1,2,4-oxadiazol-5-yl)-6,7-dihydropyrazolo[1,5-a]pyridin-4(5H)-one
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Overview
Description
2-(3-Isopropyl-1,2,4-oxadiazol-5-yl)-6,7-dihydropyrazolo[1,5-a]pyridin-4(5H)-one is a heterocyclic compound that features both oxadiazole and pyrazolopyridine moieties
Preparation Methods
The synthesis of 2-(3-Isopropyl-1,2,4-oxadiazol-5-yl)-6,7-dihydropyrazolo[1,5-a]pyridin-4(5H)-one typically involves multiple steps. One common synthetic route starts with the preparation of the oxadiazole ring, followed by the formation of the pyrazolopyridine core. The reaction conditions often involve the use of specific reagents and catalysts to ensure the correct formation of the desired product. Industrial production methods may involve optimization of these steps to increase yield and purity.
Chemical Reactions Analysis
2-(3-Isopropyl-1,2,4-oxadiazol-5-yl)-6,7-dihydropyrazolo[1,5-a]pyridin-4(5H)-one can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the reagents and conditions used.
Common reagents and conditions for these reactions include solvents like dichloromethane or ethanol, and catalysts such as palladium or platinum. The major products formed from these reactions depend on the specific reaction pathway chosen.
Scientific Research Applications
2-(3-Isopropyl-1,2,4-oxadiazol-5-yl)-6,7-dihydropyrazolo[1,5-a]pyridin-4(5H)-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It may be investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Research may focus on its potential as a therapeutic agent for various diseases.
Industry: It can be used in the development of new materials with specific properties, such as high thermal stability or unique electronic characteristics.
Mechanism of Action
The mechanism of action of 2-(3-Isopropyl-1,2,4-oxadiazol-5-yl)-6,7-dihydropyrazolo[1,5-a]pyridin-4(5H)-one involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, depending on the context in which the compound is used. For example, it may inhibit certain enzymes or receptors, leading to changes in cellular processes.
Comparison with Similar Compounds
Similar compounds to 2-(3-Isopropyl-1,2,4-oxadiazol-5-yl)-6,7-dihydropyrazolo[1,5-a]pyridin-4(5H)-one include other heterocyclic compounds with oxadiazole or pyrazolopyridine structures. These compounds may share some properties but differ in their specific activities or applications. The uniqueness of this compound lies in its specific combination of functional groups and the resulting properties.
Properties
Molecular Formula |
C12H14N4O2 |
---|---|
Molecular Weight |
246.27 g/mol |
IUPAC Name |
2-(3-propan-2-yl-1,2,4-oxadiazol-5-yl)-6,7-dihydro-5H-pyrazolo[1,5-a]pyridin-4-one |
InChI |
InChI=1S/C12H14N4O2/c1-7(2)11-13-12(18-15-11)8-6-9-10(17)4-3-5-16(9)14-8/h6-7H,3-5H2,1-2H3 |
InChI Key |
BCRCMAJOFYDOTM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=NOC(=N1)C2=NN3CCCC(=O)C3=C2 |
Origin of Product |
United States |
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